molecular formula C10H8N2O3 B12868753 2-Acetylbenzo[d]oxazole-6-carboxamide

2-Acetylbenzo[d]oxazole-6-carboxamide

Cat. No.: B12868753
M. Wt: 204.18 g/mol
InChI Key: FDJDGEFGMWPUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylbenzo[d]oxazole-6-carboxamide is a high-value chemical reagent designed for research applications in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. Compounds based on the benzoxazole-6-carboxamide structure have recently been identified as potent, dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with one study reporting a derivative with an IC50 of 12.62 nM for AChE, showcasing significant potential for neuroscience research, particularly in the development of novel therapies for Alzheimer's Disease . The 2-acetyl substituent on the benzoxazole core can be strategically utilized to modulate electronic properties and serve as a synthetic handle for further chemical elaboration. The synthesis of such benzo[d]oxazoles can be efficiently achieved from anilide precursors via modern methods like base-induced N-deprotonation–O-SNAr cyclization, which offers high yields and excellent atom economy . Beyond neuroscience, the broader 1,3-oxazole class of compounds, to which this reagent belongs, is present in commercial drugs and demonstrates a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use and must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C10H8N2O3/c1-5(13)10-12-7-3-2-6(9(11)14)4-8(7)15-10/h2-4H,1H3,(H2,11,14)

InChI Key

FDJDGEFGMWPUIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)C(=O)N

Origin of Product

United States

Translational Research Perspectives and Future Research Directions

Identification of Novel Molecular Targets for 2-Acetylbenzo[d]oxazole-6-carboxamide Derivatives

The therapeutic potential of this compound derivatives can be significantly expanded by identifying and validating novel molecular targets. Research on structurally related benzoxazole-carboxamides has provided a foundation for exploring new therapeutic applications.

One promising avenue of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov A study on a series of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives demonstrated their ability to inhibit both AChE and BuChE. nih.gov This suggests that this compound derivatives could be engineered to modulate the activity of these enzymes, potentially offering a new therapeutic strategy for neurological disorders. The goal of such multi-target drug therapy is to develop candidates with anti-cholinesterase, anti-amyloid-β aggregation, and neuroprotective properties. nih.gov

Another area of interest lies in the development of novel anti-infective agents. Research on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives has identified Staphylococcus aureus Sortase A as a viable molecular target. nih.gov Sortase A is a bacterial enzyme crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria. Its inhibition represents a promising strategy for combating bacterial infections. Given the structural similarity, it is plausible that this compound derivatives could be designed to target Sortase A or other essential bacterial enzymes, thereby addressing the growing challenge of antimicrobial resistance.

Furthermore, the broader class of benzoxazole derivatives has been shown to interact with a range of other biological targets, including but not limited to:

Tyrosinase: Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have been explored as tyrosinase inhibitors for applications in skin lightening. mdpi.com

DNA Gyrase: Benzothiazole scaffold-based inhibitors of DNA gyrase have shown potent activity against priority antibiotic-resistant bacteria. nih.gov

Lysine-Specific Demethylase 1 (LSD1): Amino-carboxamide benzothiazoles have been identified as inhibitors of LSD1, a potential therapeutic target in cancer. researchgate.net

Systematic screening of this compound derivatives against these and other target classes could unveil novel therapeutic opportunities.

Strategies for Lead Optimization of Benzoxazole-6-carboxamide Analogues

Once a promising hit compound is identified, lead optimization is a critical step in the drug discovery process. For benzoxazole-6-carboxamide analogues, several strategies can be employed to enhance their potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental to understanding how chemical modifications influence biological activity. For 2-aryl-6-carboxamide benzoxazole derivatives, it has been shown that substitutions on the 2-aryl group and modifications of the 6-carboxamide moiety significantly impact their inhibitory activity against AChE and BuChE. nih.gov For instance, the nature and position of substituents on the phenyl ring at the 2-position can influence the potency and selectivity of the inhibitor. Similarly, altering the amine component of the carboxamide at the 6-position can fine-tune the compound's interaction with the target enzyme. nih.gov

In the context of Sortase A inhibitors, SAR studies of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives revealed that both the 7-position and the 2-position of the benzoxazole core are crucial for inhibitory activity. nih.gov Specifically, the substituent at the 7-position was found to be indispensable. nih.gov These findings underscore the importance of systematic modifications around the benzoxazole scaffold to identify optimal structural features for target engagement.

Table 1: SAR Insights for Benzoxazole Carboxamide Derivatives

Scaffold PositionModification StrategyImpact on Activity
2-Position (Aryl/Acetyl) Varying substituents on the aromatic ringInfluences potency and selectivity for cholinesterases. nih.gov
6-Position (Carboxamide) Altering the amine component (e.g., cyclic vs. linear aliphatic amines)Modulates interaction with the target enzyme. nih.gov
7-Position (Carboxamide) Introduction of a carboxamide groupIndispensable for Sortase A inhibitory activity. nih.gov

Pharmacokinetic Profiling and Optimization: Beyond potency, lead compounds must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Early assessment of these parameters is crucial for successful drug development. For benzothiazole-based DNA gyrase inhibitors, lead optimization efforts focused on improving aqueous solubility and the plasma-free fraction by fine-tuning the lipophilicity of the compounds. nih.gov Similar strategies can be applied to this compound derivatives to enhance their drug-like properties. This may involve introducing polar functional groups to improve solubility or modifying metabolically labile sites to increase stability.

Integration of Multidisciplinary Approaches for Enhanced Research Impact

The complexity of modern drug discovery necessitates a collaborative, multidisciplinary approach. The integration of computational chemistry, synthetic chemistry, and biological evaluation is essential for accelerating the development of novel therapeutics based on the this compound scaffold.

Computational Chemistry: In silico methods play a pivotal role in modern drug discovery. Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of benzoxazole derivatives with their molecular targets. For instance, molecular docking studies of 2-aryl-6-carboxamide benzoxazole derivatives with AChE and BuChE helped to elucidate their binding to both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov Similarly, docking studies of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives with Sortase A revealed a specific "L-shape" binding mode within a hydrophobic pocket of the enzyme. nih.gov These computational models can guide the rational design of more potent and selective inhibitors, thereby reducing the need for extensive and costly synthesis of large compound libraries.

Synthetic Chemistry: The efficient and versatile synthesis of novel this compound derivatives is the cornerstone of any drug discovery program. The development of robust synthetic routes allows for the rapid generation of a diverse range of analogues for biological testing. For example, a three-step synthesis has been reported for 2-aryl-6-carboxamide benzoxazole derivatives starting from 4-amino-3-hydroxybenzoic acid. nih.gov Microwave-assisted synthesis has also been employed for the efficient one-pot synthesis of oxazole (B20620) carboxamide derivatives. nih.gov

Biological Evaluation: A comprehensive suite of in vitro and in vivo assays is necessary to characterize the biological activity of the synthesized compounds. This includes enzymatic assays to determine inhibitory potency (e.g., IC50 values) and selectivity against related targets. nih.gov Cellular assays are then used to assess the compound's effects in a more physiologically relevant context. For promising lead candidates, in vivo studies in appropriate animal models are essential to evaluate their efficacy and pharmacokinetic profile.

By synergistically combining these disciplines, researchers can accelerate the journey from initial hit identification to the development of clinically viable drug candidates based on the this compound scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.